

5-Methoxyflavone: A Comprehensive Technical Guide

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An In-depth Whitepaper on the Discovery, History, Physicochemical Properties, Synthesis, and Biological Activity of **5-Methoxyflavone** for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methoxyflavone, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with a methoxy group at the 5-position. This structural feature significantly influences its bioavailability and biological effects compared to its hydroxylated counterparts. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **5-methoxyflavone**, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

Discovery and History

The history of **5-methoxyflavone** is intertwined with the broader exploration of flavonoids from natural sources. While a definitive first isolation or synthesis paper is not readily apparent in historical literature, its presence has been identified in various plant species. For instance, related methoxyflavones have been isolated from the leaves of Muntingia calabura L. and the rhizomes of Kaempferia parviflora[1][2].



The chemical synthesis of flavones, including **5-methoxyflavone**, has been a subject of organic chemistry for over a century. One of the classical methods for flavone synthesis is the Allan-Robinson reaction, first reported in 1924, which involves the condensation of an ohydroxyaryl ketone with an aromatic anhydride and its sodium salt[3][4][5]. This and other synthetic methodologies have been refined over the years to improve yields and accommodate a variety of substituents on the flavone core. A significant advancement in the practical synthesis of **5-methoxyflavone** was the development of a convenient large-scale method by Ares and colleagues in 1993, facilitating its broader investigation[6].

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-methoxyflavone** is crucial for its application in research and drug development. The key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-methoxy-2-phenylchromen- 4-one	[7]
CAS Number	42079-78-7	[7]
Molecular Formula	C16H12O3	[7]
Molecular Weight	252.26 g/mol	[7]
Melting Point	131-133 °C	
Appearance	White to almost white powder/crystal	
Solubility	Soluble in Methanol	_
logP	3.5	[7]
Topological Polar Surface Area (TPSA)	35.5 Ų	[7]
Hydrogen Bond Donors	0	[7]
Hydrogen Bond Acceptors	3	[7]



Spectral Data

The structural elucidation of **5-methoxyflavone** is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of **5-methoxyflavone** and its derivatives are well-characterized. The chemical shifts are influenced by the substitution pattern on the flavone core[8][9][10]. A comprehensive analysis of ¹³C NMR chemical shifts for various methoxyflavones has been used to categorize them based on structural features[11].

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoids. The fragmentation of methoxyflavones often involves the radical loss of a methyl group (CH₃•)[12][13]. The fragmentation pathways of related isoflavones have also been studied in detail[14][15].

Infrared (IR) Spectroscopy: The IR spectrum of flavones provides key information about their functional groups. The carbonyl (C=O) stretching vibration is a characteristic feature, and its frequency can be influenced by other substituents on the flavone nucleus[16][17][18][19].

Experimental Protocols

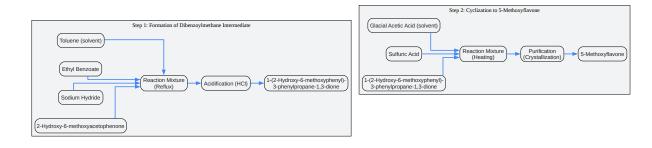
This section provides detailed methodologies for the synthesis and biological evaluation of **5-methoxyflavone**.

Chemical Synthesis: A Convenient Large-Scale Preparation

The following protocol is adapted from the method developed by Ares et al. (1993) for a practical, large-scale synthesis of **5-methoxyflavone**[6].

Experimental Workflow for the Synthesis of **5-Methoxyflavone**





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Caption: Workflow for the large-scale synthesis of **5-Methoxyflavone**.

Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry toluene, add a solution of 2-hydroxy-6-methoxyacetophenone in toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- After the initial reaction subsides, add ethyl benzoate to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- Cool the mixture to room temperature and cautiously quench with a dilute solution of hydrochloric acid.



- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione, can be purified by crystallization or used directly in the next step.

Step 2: Cyclization to 5-Methoxyflavone

- Dissolve the crude 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a few hours.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Pour the cooled reaction mixture into ice-water to precipitate the product.
- Collect the solid by filtration, wash thoroughly with water, and dry.
- Purify the crude 5-methoxyflavone by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activity Assays

The following are general protocols for assessing the biological activities of **5-methoxyflavone**.

In Vitro Cytotoxicity Assay (MTT Assay)[11]

- Seed cancer cells (e.g., H1975 lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **5-methoxyflavone** (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept constant across all wells) for a specified period (e.g., 48 hours).



- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of **5-methoxyflavone** that inhibits cell growth by 50%).

In Vivo Sedative-Hypnotic Activity Assessment[20]

- Use adult male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.
- Administer 5-methoxyflavone intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg), dissolved in a suitable vehicle (e.g., 1% Tween 80 in normal saline). A control group receives only the vehicle.
- Thirty minutes after the administration of 5-methoxyflavone or vehicle, administer a subhypnotic dose of pentobarbitone (e.g., 40 mg/kg, i.p.).
- Observe the mice for the onset of sleep (loss of righting reflex) and the duration of sleep. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
- Record and compare the latency to sleep and the total sleeping time between the control and treated groups.

Biological Activities and Signaling Pathways

5-Methoxyflavone exhibits a wide range of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity



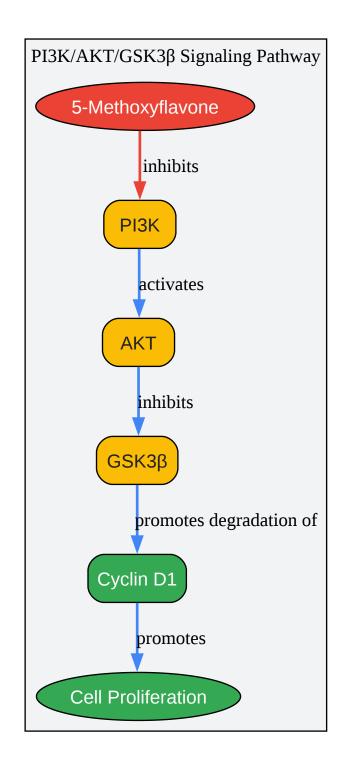




5-Methoxyflavone has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in lung adenocarcinoma[21].

PI3K/AKT/GSK3β Signaling Pathway Mechanistic studies have revealed that **5-methoxyflavone** can inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK3β) signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle, thereby arresting cell proliferation[22].





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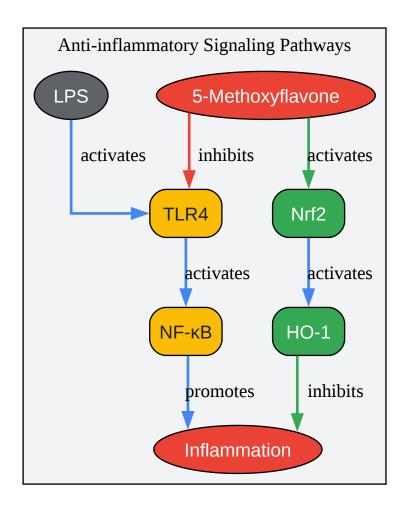
Caption: Inhibition of the PI3K/AKT/GSK3β pathway by **5-Methoxyflavone**.

Anti-Inflammatory Activity



5-Methoxyflavone has been shown to possess potent anti-inflammatory properties, particularly in the context of lung injury[22].

TLR4/NF-κB and Nrf2/HO-1 Signaling Pathways **5-Methoxyflavone** can attenuate the proinflammatory response by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by inhibiting the expression of TLR4 and downstream signaling components. Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation[22].



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Caption: Modulation of inflammatory pathways by **5-Methoxyflavone**.

Neuroprotective Activity



5-Methoxyflavone has been identified as a neuroprotective agent, particularly against β-amyloid toxicity, a hallmark of Alzheimer's disease[23]. Its mechanism of action in this context is distinct from general antioxidant effects. It has been shown to be an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication that is ectopically activated in degenerating neurons, leading to cell death[23].

Anxiolytic and Sedative-Hypnotic Activities

Recent studies have highlighted the potential of **5-methoxyflavone** as an anxiolytic and sedative-hypnotic agent. In vivo studies in mice have demonstrated its ability to reduce anxiety-like behaviors and potentiate sleep[20][24]. These effects are believed to be mediated through the modulation of GABAergic and serotonergic systems[24].

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of **5-methoxyflavone** from various studies.

Table 1: In Vitro Anti-Cancer Activity

Cell Line	Cancer Type	Assay	Endpoint	Value	Reference
H1975	Lung Adenocarcino ma	MTT	IC50	~20 μM (48h)	[21]
A549	Lung Adenocarcino ma	MTT	IC50	~30 μM (48h)	[21]

Table 2: In Vivo Anti-Cancer Activity



Animal Model	Cancer Type	Dose	Route	Effect	Reference
BALB/c nude mice	Lung Adenocarcino ma (H1975 xenograft)	100 mg/kg	i.p.	Significant reduction in tumor volume and weight	[21]

Table 3: In Vivo Sedative-Hypnotic and Anxiolytic Activity

Animal Model	Test	Dose	Route	Effect	Reference
Swiss albino mice	Pentobarbito ne-induced sleep	50, 100, 150 mg/kg	i.p.	Dose- dependent increase in sleep duration	[20]
Swiss albino mice	Elevated Plus Maze	10, 20, 40 mg/kg	i.p.	Increased time spent in open arms	[24]
Swiss albino mice	Light-Dark Box Test	10, 20, 40 mg/kg	i.p.	Increased time spent in the light compartment	[24]

Conclusion

5-Methoxyflavone is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse biological activities. Its potential as an anticancer, anti-inflammatory, neuroprotective, and anxiolytic agent is underpinned by its ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge on **5-methoxyflavone**, from its historical context and physicochemical properties to detailed experimental protocols and quantitative biological data. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic



potential in various human diseases. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this intriguing flavonoid.

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